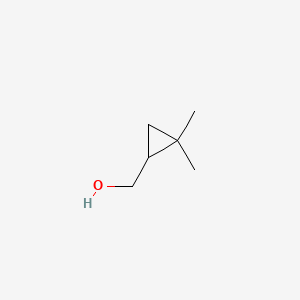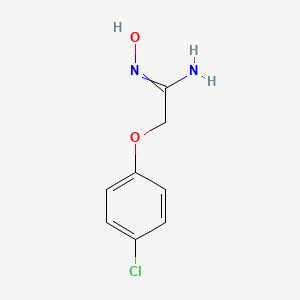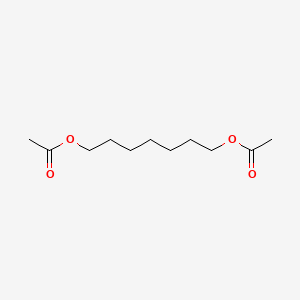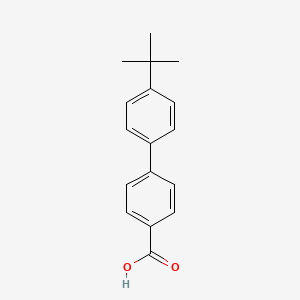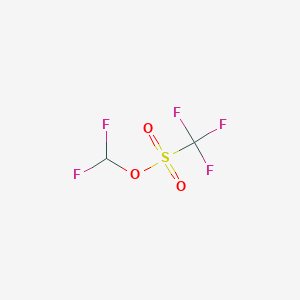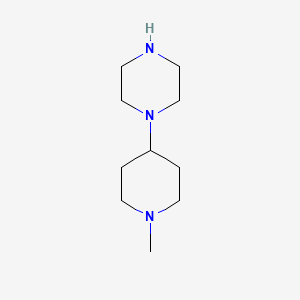
1-(1-Methyl-4-piperidinyl)piperazine
Vue d'ensemble
Description
1-(1-Methyl-4-piperidinyl)piperazine, also known as 1-Methyl-4-piperazinopiperidine, is a chemical compound with the molecular formula C10H21N3 . It is used both as a reagent and building block in several synthetic applications . It is also used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .
Molecular Structure Analysis
The molecular weight of this compound is 183.29 . The InChI key is OHUMKYGINIODOY-UHFFFAOYSA-N . The SMILES string representation is CN1CCC(CC1)N2CCNCC2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a refractive index of n20/D 1.508 . The melting point is reported to be 25.0-32.0°C . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Potential in Antipsychotic Development
Compound 1, including 1-(1-Methyl-4-piperidinyl)piperazine, was identified as a potential atypical antipsychotic. This compound showed promise in pharmacological improvement, particularly in the inhibition of apomorphine-induced behaviors in mice, indicative of antipsychotic efficacy. Further optimization led to derivatives with potential for reduced extrapyramidal side effects in humans (Bolós et al., 1996).
Enhancing Peptide Signal in Mass Spectrometry
This compound was utilized in the derivatization of carboxyl groups on peptides to enhance their ionization efficiency in mass spectrometry. This application is crucial for sensitive determination in proteome analysis (Qiao et al., 2011).
Inhibition of Fatty Acid Synthesis
Novel (4-piperidinyl)-piperazine derivatives, including this compound, were synthesized as non-selective inhibitors of acetyl-CoA carboxylase (ACC1/2). These compounds showed potential in reducing hepatic de novo fatty acid synthesis in rats, highlighting their therapeutic potential (Chonan et al., 2011).
Antibacterial Applications
This compound derivatives have been shown to possess significant antibacterial activity. For instance, pyrido(2,3-d)pyrimidine derivatives displayed activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Application in Flame Retardancy
Piperazine-phosphonates derivatives, including this compound, were explored for their application as flame retardants on cotton fabric. Their thermal decomposition and effectiveness in enhancing flame retardancy were investigated, demonstrating their potential in textile applications (Nguyen et al., 2014).
Safety and Hazards
1-(1-Methyl-4-piperidinyl)piperazine is classified as dangerous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that piperazine derivatives often interact with various protein targets .
Mode of Action
It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
It is known that piperazine derivatives can influence protein homeostasis networks, which are highly regulated systems responsible for maintaining the health and productivity of cells .
Pharmacokinetics
The compound has a molecular weight of 18329, which could influence its bioavailability .
Result of Action
It is known that piperazine derivatives can act as catalysts for many condensation reactions .
Propriétés
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMKYGINIODOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340653 | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23995-88-2 | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23995-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(1-Methyl-4-piperidinyl)piperazine (M-PP) in peptide analysis using mass spectrometry?
A: The research article explores various piperazine-based derivatives, including M-PP, for their ability to enhance the detection of peptides in mass spectrometry. These derivatives are reacted with the carboxyl groups of peptides using coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOAt (1-hydroxy-7-azabenzotriazole), with TFA (trifluoroacetic acid) acting as an activator. [] The study primarily focuses on the effectiveness of 1-(2-pyridyl)piperazine (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) in improving ionization efficiency and doesn't delve deeply into the specific impact of M-PP on signal enhancement. []
Q2: Does the research indicate any advantages or disadvantages of using M-PP compared to other piperazine derivatives for this application?
A: The research primarily highlights the superior performance of 2-PP and 2-PMP in enhancing the detection of peptides, particularly those with low molecular weight and high isoelectric points (pI). [] The study doesn't provide a direct comparison of M-PP's effectiveness against other derivatives like 2-PP and 2-PMP. Further investigation would be required to ascertain the specific advantages or disadvantages of using M-PP for peptide derivatization in mass spectrometry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)


